![molecular formula C12H7ClN2O B14504052 9-Chlorooxepino[2,3-B]quinoxaline CAS No. 62911-80-2](/img/structure/B14504052.png)
9-Chlorooxepino[2,3-B]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chlorooxepino[2,3-B]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles that have a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, which includes a chloro substituent and an oxepine ring fused to the quinoxaline core, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chlorooxepino[2,3-B]quinoxaline typically involves the condensation of ortho-diamines with 1,2-dicarbonyl compounds. One common method is the reaction of 2-chloroaniline with glyoxal in the presence of a suitable catalyst. The reaction is usually carried out in refluxing ethanol or acetic acid for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve the use of transition-metal-free catalysis to ensure a more environmentally friendly process. Recent advances have focused on using green chemistry principles, such as employing choline chloride/water NADES (Natural Deep Eutectic Solvents) at room temperature, which allows for high yields and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
9-Chlorooxepino[2,3-B]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 2-iodoxybenzoic acid (IBX) to form quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield reduced quinoxaline derivatives.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: 2-iodoxybenzoic acid (IBX) in an organic solvent.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoxaline derivatives with various functional groups.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with different nucleophiles.
Scientific Research Applications
9-Chlorooxepino[2,3-B]quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 9-Chlorooxepino[2,3-B]quinoxaline involves its interaction with various molecular targets. For example, quinoxaline derivatives have been shown to inhibit kinase activity by forming hydrogen bonds within the hinge region of the kinase, thereby blocking its activity . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, which lacks the chloro and oxepine substituents.
Pyrrolo[3,2-b]quinoxaline: A similar compound with a pyrrole ring fused to the quinoxaline core.
Indolo[2,3-b]quinoxaline: Another derivative with an indole ring fused to the quinoxaline core.
Uniqueness
9-Chlorooxepino[2,3-B]quinoxaline is unique due to its chloro substituent and oxepine ring, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
CAS No. |
62911-80-2 |
|---|---|
Molecular Formula |
C12H7ClN2O |
Molecular Weight |
230.65 g/mol |
IUPAC Name |
9-chlorooxepino[3,2-b]quinoxaline |
InChI |
InChI=1S/C12H7ClN2O/c13-8-4-5-9-11(7-8)15-12-10(14-9)3-1-2-6-16-12/h1-7H |
InChI Key |
KGGSCMLTZIAEGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(C=C(C=C3)Cl)N=C2OC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalen-5-yl)methanol](/img/structure/B14503970.png)
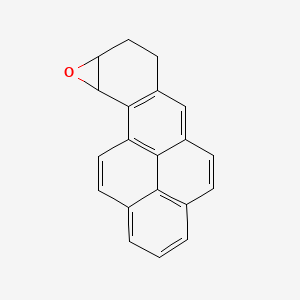
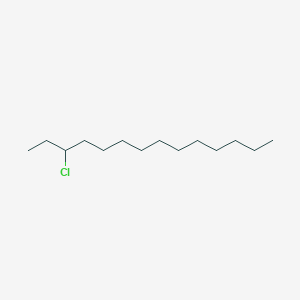

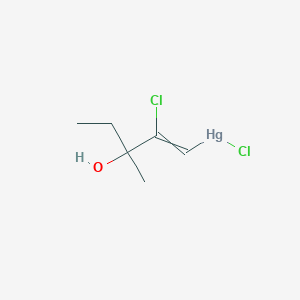
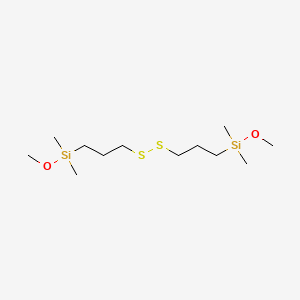
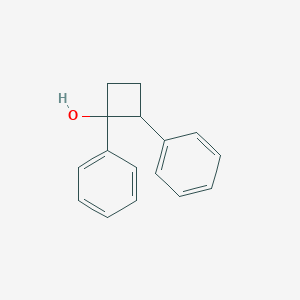

![1-[2-Chloro-1-(4-methoxyphenyl)propyl]-4-methylbenzene](/img/structure/B14504014.png)
![Trimethyl{[1-(trimethylsilyl)hept-1-yn-3-yl]oxy}silane](/img/structure/B14504021.png)

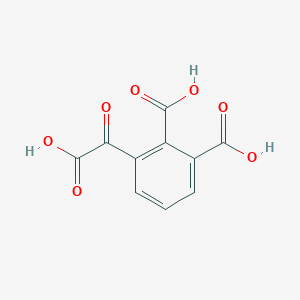
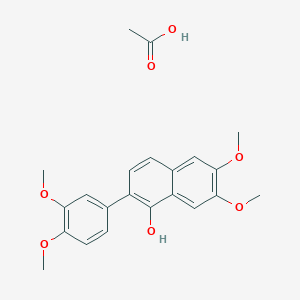
![Dimethyl [3-(1,3-dioxolan-2-yl)-2-oxoheptyl]phosphonate](/img/structure/B14504037.png)
